(1R,2S,5R)-2,5-dioxopyrrolidin-1-yl 2-isopropyl-5-methylcyclohexanecarboxylate
Description
(1R,2S,5R)-2,5-dioxopyrrolidin-1-yl 2-isopropyl-5-methylcyclohexanecarboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrrolidinone moiety with a cyclohexane carboxylate group, making it an interesting subject for synthetic and mechanistic studies.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-9(2)11-5-4-10(3)8-12(11)15(19)20-16-13(17)6-7-14(16)18/h9-12H,4-8H2,1-3H3/t10-,11+,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBYRHHQYLQKQN-GRYCIOLGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)ON2C(=O)CCC2=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)ON2C(=O)CCC2=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2,5-dioxopyrrolidin-1-yl 2-isopropyl-5-methylcyclohexanecarboxylate typically involves the following steps:
Formation of the Cyclohexane Carboxylate Intermediate: The starting material, 2-isopropyl-5-methylcyclohexanecarboxylic acid, is prepared through a series of reactions, including alkylation and cyclization.
Coupling with Pyrrolidinone: The cyclohexane carboxylate intermediate is then coupled with pyrrolidinone under specific conditions to form the desired product. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups on the cyclohexane ring.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,5R)-2,5-dioxopyrrolidin-1-yl 2-isopropyl-5-methylcyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2,5-dioxopyrrolidin-1-yl 2-isopropyl-5-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired therapeutic or chemical effect. Pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-2-hydroxypropionate
Uniqueness
Compared to similar compounds, (1R,2S,5R)-2,5-dioxopyrrolidin-1-yl 2-isopropyl-5-methylcyclohexanecarboxylate stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both properties, such as in the development of new materials and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
